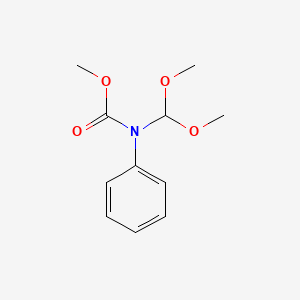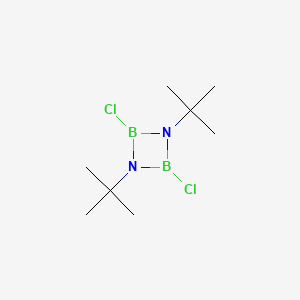
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine is a unique organoboron compound characterized by its two boron atoms and a diazadiboretidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine typically involves the reaction of tert-butyl-substituted amines with boron trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the diazadiboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The boron atoms can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield diazadiboretidine derivatives with different functional groups, while coordination chemistry can produce metal complexes with potential catalytic properties.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Its ability to form coordination complexes with transition metals makes it useful in catalytic processes, such as hydrogenation or cross-coupling reactions.
Medicinal Chemistry: The compound’s potential biological activity is being explored for developing new pharmaceuticals or therapeutic agents.
Organic Synthesis: It can be used as a building block for synthesizing more complex organic molecules, particularly those containing boron.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine involves its ability to interact with various molecular targets through its boron atoms and diazadiboretidine ring. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. The boron atoms can participate in Lewis acid-base interactions, facilitating the formation of coordination complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine: This compound is unique due to its specific substitution pattern and steric hindrance.
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine: Similar structure but with methyl groups instead of chlorine atoms.
1,3-Di-tert-butyl-2,4-diphenyl-1,3,2,4-diazadiboretidine: Similar structure but with phenyl groups instead of chlorine atoms.
Uniqueness
This compound stands out due to its specific combination of tert-butyl and chlorine substituents, which provide unique steric and electronic properties
Propiedades
Número CAS |
62948-81-6 |
|---|---|
Fórmula molecular |
C8H18B2Cl2N2 |
Peso molecular |
234.8 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-2,4-dichloro-1,3,2,4-diazadiboretidine |
InChI |
InChI=1S/C8H18B2Cl2N2/c1-7(2,3)13-9(11)14(10(13)12)8(4,5)6/h1-6H3 |
Clave InChI |
BOOMFHCNEPRUOS-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N1C(C)(C)C)Cl)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


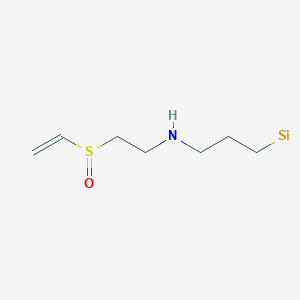
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
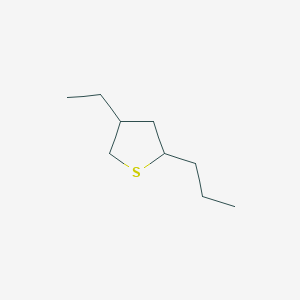

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)

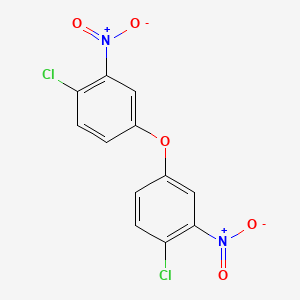
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
